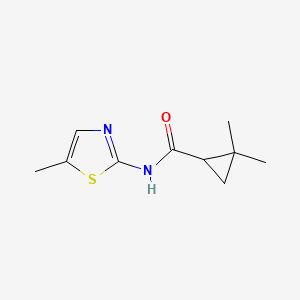

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-5-11-9(14-6)12-8(13)7-4-10(7,2)3/h5,7H,4H2,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMJKPPLNPSWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents or nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and chemical reaction accelerators.

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity : The 2,2-dimethylcyclopropane group increases hydrophobicity compared to unsubstituted cyclopropane derivatives (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide) .

- Solubility : Likely low aqueous solubility (similar to Meloxicam, which has 0.05 mg/mL in water) due to hydrophobic cyclopropane and thiazole moieties .

- Stability : Cyclopropane rings are strain-resistant but may undergo ring-opening under acidic/basic conditions.

Actividad Biológica

2,2-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound notable for its unique cyclopropane structure and thiazole moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and insecticidal applications.

The molecular formula of 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is , with a molecular weight of approximately 210.29 g/mol. The compound features a dimethyl group at the 2-position of the cyclopropane ring and a 5-methyl substitution on the thiazole ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide exhibits antibacterial properties against certain strains of gram-positive bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

In vitro studies suggest that the compound may inhibit bacterial growth, although further investigations are required to elucidate its mechanism of action and efficacy against other microbial strains.

Insecticidal Properties

The compound has also demonstrated insecticidal activity against pests such as:

- Tribolium castaneum (red flour beetle)

- Sitophilus oryzae (rice weevil)

These findings indicate potential applications in agricultural pest management. However, additional research is necessary to assess its safety and effectiveness as an insecticide.

Antioxidant Activity

Preliminary studies have suggested that this compound may possess antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This activity could be beneficial in developing therapeutic agents for diseases linked to oxidative damage.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylthiazole | Contains a thiazole ring | Antioxidant | Lacks cyclopropane structure |

| N-(4-Methylthiazol-5-yl)acetamide | Thiazole derivative with acetamide | Antimicrobial | Different substituents |

| 2-Methylthiazole | Simple thiazole structure | Antioxidant | No cyclopropane or carboxamide groups |

This table illustrates that while similar thiazole structures exist, the combination of the cyclopropane ring and specific substituents in 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide contributes to its distinct biological profile.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Antibacterial Testing : A study assessed the antibacterial efficacy against various strains and found promising results against Staphylococcus aureus with an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL.

- Insecticidal Evaluation : In another study, the compound was tested against Sitophilus oryzae using a contact bioassay method. Results indicated a mortality rate of over 80% at concentrations above 200 ppm within 48 hours.

These findings underscore the potential applications of this compound in both medicinal chemistry and agricultural practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.